3-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Overview
Description
3-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a useful research compound. Its molecular formula is C12H13ClFNO2 and its molecular weight is 257.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one are the Rho-associated protein kinases (ROCKs) and the Traf2- and Nck-interacting protein kinase (TNIK) . ROCKs are associated with the pathology of glaucoma , while TNIK is a downstream signal protein of the Wnt/β-catenin pathway and has been thought of as a potential target for the treatment of colorectal cancer (CRC) .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of ROCKs and TNIK affects the Rho/ROCK and Wnt/β-catenin signaling pathways respectively . These pathways play crucial roles in various cellular processes, including cell proliferation, differentiation, and migration. Disruption of these pathways can lead to various downstream effects, such as reduced cell proliferation and migration.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of seizure activity and the induction of sleep . These effects are likely due to the compound’s interaction with its targets and the subsequent disruption of the associated biochemical pathways.
Properties
IUPAC Name |
3-chloro-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-4-3-12(16)15-5-6-17-11-2-1-10(14)7-9(11)8-15/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUWZJBZMRQEFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CCCl)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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